molecular formula C21H19N5O2S B11040883 2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide

2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide

Cat. No.: B11040883
M. Wt: 405.5 g/mol
InChI Key: VZWOLOPRZMYMRC-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole moiety, an ethoxyphenyl group, and a pyrimidine carboxamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrimidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining the desired quality of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzothiazole or pyrimidine rings.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. In industry, it may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide stands out due to its unique combination of structural features. Similar compounds may include those with benzothiazole or pyrimidine cores but lacking the specific substitutions found in this compound. This uniqueness can result in different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-N-(4-ethoxyphenyl)-4-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C21H19N5O2S/c1-3-28-15-10-8-14(9-11-15)24-19(27)16-12-22-20(23-13(16)2)26-21-25-17-6-4-5-7-18(17)29-21/h4-12H,3H2,1-2H3,(H,24,27)(H,22,23,25,26)

InChI Key

VZWOLOPRZMYMRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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